molecular formula C15H16N2O2S B2980097 N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide CAS No. 2411226-80-5

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide

Cat. No. B2980097
CAS RN: 2411226-80-5
M. Wt: 288.37
InChI Key: DGZJXHXHHOPORZ-UHFFFAOYSA-N
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Description

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide, also known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). It has shown promising results in preclinical studies as an anti-cancer agent, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide inhibits HDACs, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact chromatin structure and a decrease in gene expression. By inhibiting HDACs, N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide can increase the acetylation of histones, leading to a more open chromatin structure and an increase in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide has been shown to induce changes in gene expression in cancer cells, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide is that it is a highly potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in cancer biology. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide. One area of research is the identification of biomarkers that can predict response to N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide. Finally, there is a need for further studies to understand the mechanisms of resistance to N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide in cancer cells, in order to develop strategies to overcome this resistance.

Synthesis Methods

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 2-amino-5-methylthiazole with 4-bromobenzyl bromide, followed by the reaction of the resulting intermediate with epichlorohydrin and then carboxamidation with the appropriate amine.

Scientific Research Applications

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. In addition, it has been shown to inhibit tumor growth in animal models of cancer.

properties

IUPAC Name

N-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-14(11-5-3-2-4-6-11)17-13(20-10)7-8-16-15(18)12-9-19-12/h2-6,12H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZJXHXHHOPORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCNC(=O)C2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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